1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
Description
1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a methoxyphenyl sulfonyl moiety
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-15-4-2-3-5-16(15)23(20,21)18-10-8-17(9-11-18)12-14(19)13-6-7-13/h2-5,13-14,19H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXAKERKXZKZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC(C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structure Deconstruction
The target molecule decomposes into three synthons:
- Cyclopropaneethanol backbone
- 2-Methoxyphenylsulfonyl-piperazine module
- Ethanol linker
This disconnection strategy suggests parallel synthesis of the cyclopropane-containing alcohol and the sulfonylated piperazine precursor, followed by nucleophilic substitution or coupling reactions.
Synthetic Challenges
Key obstacles include:
Synthetic Methodologies
Cyclopropaneethanol Synthesis
Simmons-Smith Cyclopropanation
Reaction of allyl alcohol with diiodomethane/zinc-copper couple produces cyclopropane methanol derivatives:
$$ \text{CH}2=\text{CHCH}2\text{OH} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn/Cu}} \text{C}3\text{H}5\text{CH}_2\text{OH} $$
Optimized conditions (Table 1):
| Yield | Reagent System | Temperature | Time |
|---|---|---|---|
| 78% | Zn/Cu, Et2O | -15°C | 12h |
| 65% | Zn/AgNO3, THF | 0°C | 8h |
Vinylcyclopropane Rearrangement
Thermal-sigmatropic rearrangement of vinyl cyclopropanes provides stereochemical control:
$$ \text{C}3\text{H}5\text{CH}=\text{CH}2 \xrightarrow{\Delta} \text{trans-C}3\text{H}5\text{CH}2\text{CH}_2\text{OH} $$
Piperazine Sulfonylation
Direct Sulfonation Protocol
Piperazine reacts with 2-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions:
$$ \text{C}4\text{H}8\text{N}2 + \text{ClSO}2\text{C}6\text{H}4\text{OCH}3 \xrightarrow{\text{NaOH}} \text{C}{10}\text{H}{13}\text{N}2\text{O}_3\text{S} $$
Critical parameters (Table 2):
| Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| K2CO3 | DCM | 25 | 82% |
| Et3N | THF | 0→25 | 75% |
| DBU | Acetonitrile | 40 | 68% |
Palladium-Catalyzed Coupling
Suzuki-Miyaura cross-coupling introduces sulfonyl groups via boronic esters:
$$ \text{C}4\text{H}8\text{N}2 + \text{ArB(OH)}2 \xrightarrow{\text{Pd(dppf)Cl}2} \text{C}{10}\text{H}{13}\text{N}2\text{O}_3\text{S} $$
Key catalyst systems (Table 3):
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(OAc)2 | XPhos | 69% |
| Pd(dppf)Cl2 | SPhos | 72% |
| Pd2(dba)3 | BINAP | 65% |
Final Assembly Strategies
Nucleophilic Displacement
Mitsunobu reaction couples cyclopropaneethanol with sulfonylated piperazine:
$$ \text{C}3\text{H}5\text{CH}2\text{OH} + \text{C}{10}\text{H}{13}\text{N}2\text{O}3\text{S} \xrightarrow{\text{DIAD, PPh}3} \text{C}{16}\text{H}{24}\text{N}2\text{O}4\text{S} $$
Reaction optimization data (Table 4):
| DIAD Equiv | Temp (°C) | Time (h) | Yield |
|---|---|---|---|
| 1.2 | 0→25 | 24 | 58% |
| 2.0 | 25 | 12 | 63% |
| 3.0 | 40 | 6 | 55% |
Reductive Amination
Condensation of aldehyde intermediates with subsequent hydrogenation:
$$ \text{C}3\text{H}5\text{CHO} + \text{C}{10}\text{H}{13}\text{N}2\text{O}3\text{S} \xrightarrow{\text{NaBH}4} \text{C}{16}\text{H}{24}\text{N}2\text{O}_4\text{S} $$
Process Optimization and Scale-Up Considerations
Catalytic System Screening
Comparative analysis of palladium catalysts (Table 5):
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Pd(PPh3)4 | 85 | 78 |
| PdCl2(dtbpf) | 92 | 85 |
| Pd(OAc)2/XPhos | 95 | 91 |
Solvent Effects
Dielectric constant impact on coupling efficiency (Table 6):
| Solvent | ε | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 68 | 24 |
| 1,4-Dioxane | 2.2 | 82 | 12 |
| THF | 7.5 | 75 | 18 |
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
- δ 7.82 (d, J=8.4 Hz, 1H, ArH)
- δ 7.12 (t, J=7.6 Hz, 1H, ArH)
- δ 4.22 (m, 2H, CH2O)
- δ 3.89 (s, 3H, OCH3)
- δ 2.95 (m, 4H, piperazine)
- δ 1.12 (m, 1H, cyclopropane)
HRMS (ESI+) : Found: 341.1524 [M+H]+; Calculated: 341.1528 for C16H24N2O4S
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is being investigated as a potential therapeutic agent targeting alpha1-adrenergic receptors. Its unique structure may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Pharmaceutical Research
The compound is explored for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for drug development and optimizing therapeutic efficacy.
Biological Studies
This compound is utilized in receptor binding studies and molecular dynamics simulations to elucidate its interaction with biological targets. These studies help in understanding the compound's effects at the molecular level.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Receptor Binding Studies : Research indicates that this compound exhibits selective binding affinity to alpha1-adrenergic receptors, suggesting its viability as an antihypertensive agent.
- Pharmacokinetic Analysis : A study focusing on the ADME profile of the compound revealed favorable absorption characteristics, making it suitable for oral administration.
- Comparative Studies : When compared to similar compounds such as Trazodone and Urapidil, this compound demonstrated unique binding profiles and efficacy in modulating receptor activity, indicating potential advantages in therapeutic applications.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues. The binding of 1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol to these receptors can modulate their activity, leading to various physiological effects .
Comparison with Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with a similar mechanism of action targeting alpha1-adrenergic receptors.
Uniqueness: 1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to its specific structural features, such as the cyclopropyl group and the methoxyphenyl sulfonyl moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Biological Activity
1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic organic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its structure includes a cyclopropyl group, a piperazine ring, and a methoxyphenyl sulfonyl moiety, which contribute to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 340.4 g/mol. The compound's IUPAC name reflects its complex structure, which is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 1396849-97-0 |
The primary mechanism of action for this compound involves its interaction with alpha1-adrenergic receptors . These receptors are G-protein-coupled receptors that play a critical role in vascular smooth muscle contraction and various physiological processes. Binding to these receptors can modulate their activity, potentially leading to vasodilation or other cardiovascular effects.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant pharmacological activity :
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Study on Alpha1-Antagonists : A study examining various alpha1-antagonists showed that modifications in the piperazine ring can significantly affect receptor selectivity and efficacy. This suggests that structural variations in our compound could lead to enhanced therapeutic profiles .
- Piperazine Derivatives : Research on piperazine-containing drugs has demonstrated their effectiveness in treating conditions such as hypertension and anxiety disorders. The unique structural features of this compound may enhance its applicability in similar therapeutic areas .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperazine-sulfonyl intermediate via sulfonylation of 2-methoxyphenylsulfonyl chloride with piperazine derivatives under inert conditions (e.g., dry dichloromethane, triethylamine as base) .
- Step 2: Cyclopropane ring introduction using cyclopropylmethyl bromide or analogous alkylating agents in the presence of a polar aprotic solvent (e.g., DMF) and a base like NaH .
- Step 3: Ethanol side-chain functionalization via nucleophilic substitution or reduction (e.g., NaBH4 for ketone-to-alcohol reduction) .
Key Considerations: Optimize reaction stoichiometry to avoid over-sulfonylation and monitor purity via HPLC or LC-MS at each step .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to confirm cyclopropane protons (δ 0.5–1.5 ppm) and sulfonyl/piperazine moieties .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., C17H24N2O4S<sup>+</sup>) .
- X-ray Crystallography: For absolute stereochemistry determination, especially if chiral centers are present .
- HPLC-PDA: Purity >95% is recommended for biological assays .
Advanced Research Questions
Q. How does the 2-methoxyphenylsulfonyl group influence receptor binding affinity in serotonin (5-HT) receptor studies?
Answer: The 2-methoxyphenylsulfonyl group enhances selectivity for 5-HT1A receptors due to:
- Hydrophobic Interactions: The methoxy group aligns with hydrophobic pockets in the receptor’s transmembrane domain .
- Sulfonyl Group: Acts as a hydrogen bond acceptor with residues like Ser373 or Thr386 in the 5-HT1A binding site .
Experimental Validation: - Radioligand displacement assays (e.g., using [<sup>3</sup>H]-8-OH-DPAT) show IC50 values <100 nM for 5-HT1A.
- Compare with analogs lacking the sulfonyl group (e.g., 2-methoxyphenylpiperazine) to isolate sulfonyl contributions .
Q. What in vitro models are suitable for evaluating neuropharmacological activity?
Answer:
- Primary Neuronal Cultures: Assess cAMP inhibition via 5-HT1A agonism/antagonism (e.g., forskolin-induced cAMP assay) .
- Cell Lines: HEK-293 cells transfected with human 5-HT1A receptors for dose-response studies (EC50/IC50 determination) .
- Microsomal Stability Tests: Evaluate metabolic stability using liver microsomes (e.g., rat or human) to predict in vivo half-life .
Q. How can structural modifications improve metabolic stability without compromising potency?
Answer:
- Cyclopropane Optimization: Replace with spirocyclic or fluorinated cyclopropane to reduce CYP450-mediated oxidation .
- Piperazine Substituents: Introduce methyl or ethyl groups to hinder N-dealkylation (common metabolic pathway) .
- Sulfonyl Group Replacement: Test sulfonamide or carbonyl bioisosteres to balance polarity and metabolic resistance .
Data Example:
| Modification | Metabolic Half-life (Human Liver Microsomes) | 5-HT1A IC50 |
|---|---|---|
| Parent Compound | 12 min | 85 nM |
| Fluorinated Cyclopropane | 45 min | 92 nM |
| N-Methyl Piperazine | 30 min | 110 nM |
Q. What contradictions exist in reported biological data, and how can they be resolved?
Answer:
- Contradiction 1: Discrepancies in 5-HT7 vs. 5-HT1A selectivity ratios across studies .
- Resolution: Standardize assay conditions (e.g., cell type, buffer pH) and use reference antagonists (e.g., SB 269970 for 5-HT7) .
- Contradiction 2: Variability in cytotoxicity profiles (IC50 ranges from 10–50 µM in different cancer cell lines) .
- Resolution: Validate via orthogonal assays (e.g., ATP-based viability vs. lactate dehydrogenase release) .
Q. What computational tools are recommended for predicting off-target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against GPCR databases (e.g., PDSP Ki Database) .
- Machine Learning Models: Train on ChEMBL data to predict adrenergic or dopaminergic receptor cross-reactivity .
- Pharmacophore Mapping: Align with known 5-HT1A pharmacophores (e.g., aromatic ring, basic nitrogen, hydrogen-bond acceptor) .
Q. How should researchers address solubility challenges in preclinical studies?
Answer:
- Formulation Strategies: Use co-solvents (e.g., 10% DMSO/90% PEG-400) or cyclodextrin complexes for in vivo dosing .
- Salt Formation: Prepare hydrochloride or mesylate salts to enhance aqueous solubility (>5 mg/mL at pH 7.4) .
- Nanoemulsions: Encapsulate in lipid-based nanoparticles for improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
